Thiopropionamide

Descripción general

Descripción

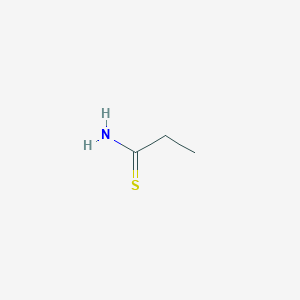

Thiopropionamide is an organic compound with the molecular formula C3H7NS. It is a thioamide, which means it contains a sulfur atom replacing the oxygen atom typically found in amides. This substitution gives propanethioamide unique chemical properties, making it an interesting subject for research in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiopropionamide can be synthesized through several methods. One common approach involves the thioamidation of arylpropyne derivatives with sulfur and formamides. This reaction proceeds smoothly through the hydrolysis of the carbon-carbon triple bond and formamides, forming the carbon-nitrogen bond and carbon-sulfur double bond in a one-pot reaction .

Another method involves the use of sulfuration agents. Over the past decade, several practical methods have been developed for preparing thioamides using different sulfur sources. These methods focus on the cleanness and practicality of the synthesis process .

Industrial Production Methods

Industrial production of propanethioamide typically involves large-scale synthesis using efficient and cost-effective methods. The Willgerodt-Kindler reaction, which involves the reaction of aryl ketones with sulfur and an amine, is one such method. This reaction is favored for its atom economy and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Thiopropionamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioamides .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Thiopropionamide has been studied for its potential as a therapeutic agent, particularly in relation to neurodegenerative diseases and cancer treatment.

- Alzheimer's Disease Research : this compound derivatives, particularly 2-oxo-thiopropionamide, have been investigated as inhibitors of β-amyloid precursor protein lyase 1 (BACE1), a target in Alzheimer's disease therapy. Clinical studies have shown that these compounds can significantly reduce β-amyloid levels in the brain, indicating their potential as effective treatments for Alzheimer's disease .

- Adenosine Receptor Modulation : Substituted this compound compounds have demonstrated increased binding affinity to A1 and A2A adenosine receptors. This interaction is crucial for developing new drugs targeting various neurological disorders and cardiovascular diseases .

Chemical Synthesis

This compound serves as an important intermediate in synthetic organic chemistry.

- Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules. For instance, the introduction of this compound moieties into other chemical structures can enhance their biological activity and selectivity .

- Organic Reactions : this compound is involved in several organic reactions, including nucleophilic substitutions and condensation reactions, making it a versatile reagent in synthetic pathways .

Biological Studies

This compound has applications beyond pharmacology; it is also used in biological research.

- Cell Signaling Studies : Research has indicated that this compound derivatives can influence cell signaling pathways, which are pivotal in understanding cellular processes such as proliferation and apoptosis .

- Inhibition Studies : The compound has been employed to study the inhibition mechanisms of various enzymes, contributing to the understanding of metabolic pathways and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Pharmacology | Alzheimer's disease treatment | Inhibitors of BACE1 showing significant effects |

| Adenosine receptor modulation | Increased affinity for A1 and A2A receptors | |

| Chemical Synthesis | Intermediate for bioactive compound synthesis | Enhances biological activity when incorporated |

| Organic reactions | Used in nucleophilic substitutions | |

| Biological Studies | Cell signaling pathway studies | Investigates cellular processes |

| Enzyme inhibition studies | Contributes to understanding metabolic pathways |

Case Study 1: this compound in Alzheimer's Disease Research

In a clinical trial involving patients with mild to moderate Alzheimer's disease, the administration of 2-oxo-thiopropionamide resulted in a dose-dependent reduction of β-amyloid levels. The study highlighted the compound's long-lasting effects and its potential as a novel therapeutic agent .

Case Study 2: Binding Affinity Studies

A series of experiments were conducted to evaluate the binding affinity of this compound derivatives at adenosine receptors. Results indicated that modifications to the this compound structure significantly enhanced receptor affinity, suggesting pathways for drug development targeting neurological conditions .

Mecanismo De Acción

The mechanism of action of propanethioamide involves its interaction with molecular targets through its thioamide group. The sulfur atom in the thioamide group can form hydrogen bonds and coordinate with metal centers, influencing the compound’s reactivity and stability. This interaction can affect various biochemical pathways, making propanethioamide a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to propanethioamide include:

Propionamide: An amide with an oxygen atom instead of sulfur.

Thioacetamide: A thioamide with a shorter carbon chain.

Prothionamide: An antitubercular thioamide-derivative

Uniqueness

Thiopropionamide is unique due to its specific structure, which combines a three-carbon chain with a thioamide group. This structure imparts distinct chemical properties, such as altered nucleophilicity and hydrogen bonding capabilities, making it valuable in various research and industrial applications .

Actividad Biológica

Thiopropionamide (CHNS) is an organosulfur compound recognized for its diverse biological activities. It belongs to a class of thiourea derivatives, which have been extensively studied for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

- Antioxidant Properties : It has demonstrated the ability to reduce oxidative stress in cellular models.

- Enzyme Inhibition : this compound affects various enzymatic pathways, particularly those involved in cancer cell metabolism.

Anticancer Activity

Research has highlighted the effectiveness of this compound in inhibiting the growth of cancer cells. A notable study reported that this compound exhibited significant antiproliferative effects against MCF-7 breast cancer cells, with an IC value indicating effective cell growth inhibition. The compound was observed to induce apoptosis and alter cell cycle progression, particularly arresting cells in the S phase, which is crucial for DNA synthesis and repair .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 225 | Induction of apoptosis and cell cycle arrest |

| HCT-116 (Colon) | 200 | Inhibition of LDH activity |

| A-549 (Lung) | 180 | Oxidative stress reduction |

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. In vitro studies demonstrated that it could mitigate lipid peroxidation and protect cellular components from oxidative damage. The compound's antioxidant activity was more pronounced when compared to other thiourea derivatives, highlighting its potential as a protective agent against oxidative stress-related diseases .

Enzyme Inhibition

This compound's interaction with various enzymes has been a focal point in understanding its biological activity. For instance, it has been shown to significantly inhibit lactate dehydrogenase (LDH), an enzyme often associated with tumor metabolism. Elevated LDH levels in treated MCF-7 cells suggest that this compound effectively disrupts metabolic pathways critical for cancer cell survival .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The findings indicated that treatment with this compound led to a substantial decrease in cell viability, alongside morphological changes typical of apoptosis. The study concluded that this compound could be a promising candidate for breast cancer therapy due to its ability to induce cell death via apoptotic pathways .

Study 2: Antioxidant Mechanisms

Another research effort focused on the antioxidant properties of this compound, assessing its impact on lipid peroxidation in rat liver homogenates. The results demonstrated that this compound significantly reduced the levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential role as an antioxidant agent .

Study 3: Enzyme Activity Modulation

Further investigations into enzyme inhibition revealed that this compound modulates LDH activity, which is crucial for energy metabolism in cancer cells. This modulation leads to enhanced apoptosis and reduced proliferation rates among treated cells .

Propiedades

IUPAC Name |

propanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZSAUFQHYFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375268 | |

| Record name | Thiopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-58-3 | |

| Record name | 631-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key applications of propanethioamide derivatives in materials science?

A1: Research indicates that certain tin(II) complexes containing propanethioamide ligands, like bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II), show promise as single-source precursors for the production of tin sulfide (SnS) thin films. [] SnS thin films are of interest for their potential applications in solar cells and other optoelectronic devices.

Q2: Can you provide details on the structural characterization of a specific propanethioamide derivative?

A2: Let's take the example of 2-cyano-3-(2-thienyl)prop-2-enethioamide, a propanethioamide derivative. Its crystal structure has been determined using X-ray powder diffraction. This compound crystallizes in the monoclinic system, space group P21/a, with unit cell parameters: a = 15.8174(2) Å, b = 5.6502(1) Å, c = 11.0952(1) Å, β = 116.9923(7)°. []

Q3: How are propanethioamide derivatives utilized in organic synthesis?

A3: Propanethioamide derivatives serve as versatile building blocks in organic synthesis. For instance, N,3-diaryl-3-oxo-propanethioamides are employed in a domino reaction sequence to synthesize highly substituted fused chromenones. [] [] These compounds are valuable intermediates in the production of various pharmaceuticals and agrochemicals.

Q4: Has any research explored the computational chemistry aspects of propanethioamide derivatives?

A4: Yes, computational chemistry has been used to investigate tautomerism in 3-oxo-3-R1-N-R2-propanethioamides. Quantum-chemical calculations provide insights into the relative stabilities of the keto, enol, and enethiol tautomers, which is crucial for understanding their reactivity. []

Q5: What can you tell us about the biological activity of compounds derived from 1,3-diphenylpropane-1,3-dione?

A5: Studies have focused on synthesizing and evaluating thioamide and bromo derivatives of 1,3-diphenylpropane-1,3-dione as potential 5α-reductase inhibitors. These inhibitors are relevant for treating conditions like benign prostatic hyperplasia. The research included in vivo testing to determine ED50 and LD50 values. []

Q6: Can you elaborate on the synthesis of benzothiazoles using propanethioamides?

A6: Researchers have developed a novel method for synthesizing benzothiazole derivatives. This method involves a sequence of directed lithiation of 2,2-dimethyl-N-(3-halophenyl)propanethioamides, followed by aryne-mediated cyclization, and finally quenching with electrophiles. This approach allows for selective functionalization of the benzothiazole scaffold at position 7. []

Q7: What insights have been gained regarding the reactivity of propanethioamides with other heterocyclic compounds?

A7: Studies have explored the reaction of 3-oxo-3-R1-N-R2-propanethioamides with 2-amino-5-R-pyridines. These reactions lead to the formation of various heterocyclic compounds, expanding the chemical toolbox for synthesizing molecules with potential biological activities. [] []

Q8: Have propanethioamide derivatives been found in natural sources?

A8: Research on phosphate-solubilizing fungi (PSF) identified propanethioamide as one of the compounds secreted by Aspergillus niger isolates. This discovery highlights the potential role of these compounds in natural systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.